molecular formula C16H18N2O6 B12286221 3,4-dihydroxy-2-[3-(1-methyl-5-oxopyrrolidin-2-yl)pyridin-1-ium-1-yl]-3,4-dihydro-2H-pyran-6-carboxylate

3,4-dihydroxy-2-[3-(1-methyl-5-oxopyrrolidin-2-yl)pyridin-1-ium-1-yl]-3,4-dihydro-2H-pyran-6-carboxylate

Cat. No.: B12286221
M. Wt: 334.32 g/mol
InChI Key: DXCAURCQPPWRAO-UHFFFAOYSA-N
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Description

3,4-dihydroxy-2-[3-(1-methyl-5-oxopyrrolidin-2-yl)pyridin-1-ium-1-yl]-3,4-dihydro-2H-pyran-6-carboxylate is a complex organic compound featuring multiple functional groups, including hydroxyl, pyrrolidinyl, pyridinium, and carboxylate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydroxy-2-[3-(1-methyl-5-oxopyrrolidin-2-yl)pyridin-1-ium-1-yl]-3,4-dihydro-2H-pyran-6-carboxylate typically involves multi-step organic reactions. The key steps include:

    Formation of the Pyrrolidinyl Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Pyridinium Ring Formation: The pyridinium ring can be synthesized via nucleophilic substitution reactions involving pyridine derivatives.

    Coupling Reactions: The final step involves coupling the pyrrolidinyl and pyridinium moieties with the dihydropyran carboxylate core, often using coupling agents like EDCI or DCC under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The pyridinium ring can be reduced to a pyridine ring under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridinium and pyrrolidinyl moieties.

Common Reagents and Conditions

    Oxidation: Reagents like PCC, KMnO4, or Jones reagent.

    Reduction: Catalysts such as Pd/C or PtO2 under hydrogen gas.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Pyridine derivatives.

    Substitution: Various substituted pyridinium or pyrrolidinyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

The compound’s structural features make it a candidate for biological studies, particularly in enzyme inhibition and receptor binding assays.

Medicine

Potential applications in medicinal chemistry include the development of new drugs targeting specific enzymes or receptors. The compound’s unique structure may offer advantages in terms of selectivity and potency.

Industry

In materials science, the compound can be used in the synthesis of novel polymers or as a precursor for advanced materials with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For instance, the pyridinium moiety can interact with negatively charged sites on enzymes or receptors, while the hydroxyl groups can form hydrogen bonds, enhancing binding affinity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones.

    Pyridinium Compounds: Various substituted pyridinium salts.

    Dihydropyran Carboxylates: Compounds with similar dihydropyran cores but different substituents.

Uniqueness

The uniqueness of 3,4-dihydroxy-2-[3-(1-methyl-5-oxopyrrolidin-2-yl)pyridin-1-ium-1-yl]-3,4-dihydro-2H-pyran-6-carboxylate lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structural complexity also offers potential for high specificity in biological interactions.

Properties

Molecular Formula

C16H18N2O6

Molecular Weight

334.32 g/mol

IUPAC Name

3,4-dihydroxy-2-[3-(1-methyl-5-oxopyrrolidin-2-yl)pyridin-1-ium-1-yl]-3,4-dihydro-2H-pyran-6-carboxylate

InChI

InChI=1S/C16H18N2O6/c1-17-10(4-5-13(17)20)9-3-2-6-18(8-9)15-14(21)11(19)7-12(24-15)16(22)23/h2-3,6-8,10-11,14-15,19,21H,4-5H2,1H3

InChI Key

DXCAURCQPPWRAO-UHFFFAOYSA-N

Canonical SMILES

CN1C(CCC1=O)C2=C[N+](=CC=C2)C3C(C(C=C(O3)C(=O)[O-])O)O

Origin of Product

United States

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